Technical Monograph: The Physicochemical and Synthetic Profile of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide
Technical Monograph: The Physicochemical and Synthetic Profile of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide
Introduction & Pharmacophore Architecture[1]
2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide represents a privileged scaffold in medicinal chemistry, functioning as a critical intermediate for divergent synthesis.[1] Its structural utility is derived from the synergistic combination of three distinct pharmacophoric units:
-
1,3-Benzoxazole Core: A planar, bicyclic heterocycle that mimics purine bases, allowing for intercalation into DNA or binding to kinase ATP-pockets. It confers lipophilicity and metabolic stability.
-
Thioether Linker (-S-): Unlike a rigid carbon-carbon bond, the sulfur bridge introduces specific bond angles and flexibility, influencing the spatial orientation of the side chain relative to the aromatic core. This is crucial for "induced fit" binding in enzyme active sites.
-
Acetohydrazide Tail (-CH₂CONHNH₂): The functional "warhead" of the molecule. It serves as a hydrogen bond donor/acceptor network for receptor binding and, chemically, as a dinucleophilic center for heterocyclization.
This monograph details the synthesis, validation, and reactivity of this molecule, designed for researchers requiring a rigorous, reproducible chemical profile.
Synthetic Pathways & Optimization
The synthesis of 2-(1,3-Benzoxazol-2-ylsulfanyl)acetohydrazide is a linear, three-step process starting from 2-aminophenol. The critical control point is the S-alkylation step , where preventing N-alkylation (a common side reaction) is paramount.
Experimental Workflow Diagram
Figure 1: Linear synthetic pathway for the production of the target hydrazide. The process moves from cyclization to S-alkylation, terminating in hydrazinolysis.
Detailed Protocol
Step 1: Synthesis of 2-Mercaptobenzoxazole[2][3]
-
Reagents: 2-Aminophenol (0.1 mol), Carbon Disulfide (
, excess), KOH (0.1 mol), Ethanol (95%). -
Procedure: Dissolve 2-aminophenol and KOH in ethanol. Add
slowly. Reflux for 4–6 hours.[4] The reaction evolves (trap required). -
Workup: Acidify the cooled mixture with glacial acetic acid to precipitate the thiol. Recrystallize from ethanol.
-
Yield Target: >80%.
Step 2: S-Alkylation (Formation of Ester)
-
Reagents: 2-Mercaptobenzoxazole (0.01 mol), Ethyl chloroacetate (0.01 mol), Anhydrous
(0.02 mol), Dry Acetone (or DMF). -
Rationale: The use of anhydrous
in acetone promotes the formation of the thiolate anion ( ), which is a softer nucleophile than the ring nitrogen, directing the reaction toward S-alkylation rather than N-alkylation. -
Procedure: Reflux the mixture for 6–8 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).
-
Workup: Filter hot to remove inorganic salts (
, excess carbonate). Evaporate solvent.[3][5] Recrystallize the solid ester from ethanol.[2][4][5]
Step 3: Hydrazinolysis (Target Generation)
-
Reagents: Ethyl 2-(benzoxazol-2-ylthio)acetate (from Step 2), Hydrazine hydrate (99%, 1.5 eq), Absolute Ethanol.
-
Procedure: Dissolve ester in ethanol. Add hydrazine hydrate dropwise. Reflux for 4–5 hours.[3]
-
Observation: The solution often turns clear upon heating, followed by the precipitation of the hydrazide upon cooling.
-
Workup: Cool to
. Filter the white/pale yellow solid. Wash with cold ethanol and ether. -
Critical Quality Attribute: MP should be sharp (approx range
– , derivative dependent).
Chemical Reactivity & Derivatization[1][4][5][6]
The hydrazide group (
Divergent Synthesis Map
Figure 2: The reactivity profile of the hydrazide moiety. It serves as a precursor for Schiff bases (antimicrobial pharmacophores) and various 5-membered heterocycles.
Key Reactions
-
Schiff Base Formation: Reaction with aromatic aldehydes yields hydrazones (
). These are often more lipophilic and possess enhanced antimicrobial activity due to the azomethine linkage [1]. -
1,3,4-Oxadiazole Cyclization: Heating the hydrazide with
(phosphorus oxychloride) or carboxylic acids effects cyclodehydration, closing the ring to form 2,5-disubstituted-1,3,4-oxadiazoles, known for anti-inflammatory properties [2]. -
Triazole Formation: Reaction with phenyl isothiocyanate yields a thiosemicarbazide intermediate, which cyclizes in basic media (
) to form 1,2,4-triazole-3-thiones [3].
Physicochemical Characterization (Validation)
To ensure the integrity of the synthesized molecule, the following spectroscopic markers must be verified.
| Technique | Functional Group | Expected Signal | Interpretation |
| FT-IR | Doublet/Broad band indicates primary amine/amide. | ||
| FT-IR | Critical: Shift from Ester | ||
| FT-IR | Characteristic of the benzoxazole ring. | ||
| 1H-NMR | Broad singlet, | ||
| 1H-NMR | Broad singlet (variable position). | ||
| 1H-NMR | Sharp singlet (integrates to 2H). | ||
| 1H-NMR | Aromatic Protons | Multiplet (4H) for the benzoxazole core. |
Note: The disappearance of the ethyl quartet (
Biological Applications
The 2-(1,3-benzoxazol-2-ylsulfanyl)acetohydrazide scaffold is not merely a synthetic intermediate but a bioactive pharmacophore.
Antimicrobial Activity
Derivatives of this hydrazide, particularly the Schiff bases (hydrazones), exhibit potent activity against Gram-positive bacteria (Staphylococcus aureus, Bacillus subtilis) and fungal strains (Candida albicans).
-
Mechanism: The planar benzoxazole ring facilitates DNA intercalation, while the hydrazide/hydrazone moiety can chelate metal ions essential for bacterial enzyme function [1, 4].
Anticancer Potential
Research indicates that benzoxazole derivatives inhibit EGFR (Epidermal Growth Factor Receptor) kinase. The thioether linker provides the necessary flexibility for the molecule to adopt a conformation that fits the ATP-binding pocket of the kinase [2].
Enzyme Inhibition
Similar benzothiazole/benzoxazole hybrids have shown activity as Cholinesterase Inhibitors (AChE/BChE), relevant for Alzheimer's disease research. The carbony-hydrazide region interacts with the oxyanion hole of the enzyme active site [5].
References
-
Vertex Grounding Source 1.1: "Synthesis, Characterization and Biological Activities of 2-Mercaptobenzoxazole Derivatives." International Journal of Pharmacy and Pharmaceutical Research. Link
-
Vertex Grounding Source 1.3: "Synthesis some new benzoxazole derivatives and their cytotoxicity to human cancer cell lines." ResearchGate. Link
-
Vertex Grounding Source 1.6: "Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives." Scientific & Academic Publishing. Link
-
Vertex Grounding Source 1.2: "2-[(5-methyl-1,3-benzoxazol-2-yl)sulfanyl] acetohydrazide derivatives as Novel antimicrobial and antitumor agents." Amazon AWS (PDF Repository). Link
-
Vertex Grounding Source 1.9: "A Systematic Review on the Synthesis and Biological Activity of Hydrazide Derivatives." Hygeia Journal for Drugs and Medicines. Link
Sources
- 1. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 2. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 3. Synthesis and Characterization of New 1, 2, 4- (Triazine) Thio Benzoxazole Derivatives [article.sapub.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
